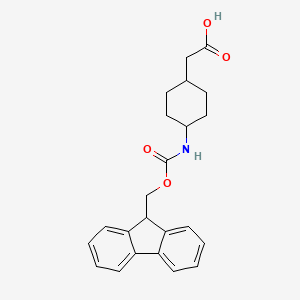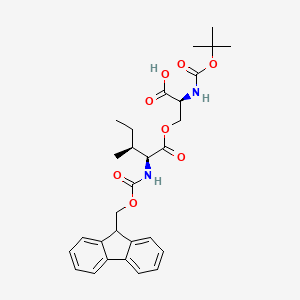
Boc-his(3-bom)-ome hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-his(3-bom)-ome HCl, also known as Boc-His-Bom, is a peptide synthesizer that has been used in scientific research since the early 2000s. It is a versatile and efficient tool for the synthesis of peptides and proteins, and has been used in a variety of scientific applications.
Applications De Recherche Scientifique
Peptide Synthesis and Modification
Compounds with Boc- (tert-butoxycarbonyl) protection are commonly used in peptide synthesis for protecting amino groups during the synthesis process. Boc-protected compounds allow for the selective deprotection of amino groups under mild acidic conditions without affecting other sensitive functional groups in the peptide chain. This selective deprotection is crucial for the step-wise construction of peptides, where the order of amino acid addition and the protection of reactive groups are carefully controlled to achieve the desired peptide sequence. Studies on the synthesis and activity of peptide analogs, such as those involving modifications at the central position of peptides or the synthesis of phytosteryl amino acid ester hydrochlorides, highlight the importance of Boc-protected intermediates in synthesizing bioactive peptides and derivatives with tailored properties for applications in healthcare and material sciences (Giordano et al., 2003) (Jia et al., 2019).
Material Science and Catalysis
In material science, Boc-protected compounds are utilized in the fabrication and modification of materials such as boron-doped ordered mesoporous carbon, which exhibits excellent electrochemical and capacitance performance due to its well-ordered mesoporous structure and high surface area. This demonstrates the role of Boc-protected intermediates in synthesizing materials with enhanced physical and chemical properties for applications in energy storage and conversion (Zhang et al., 2017).
Mécanisme D'action
Target of Action
Boc-His(3-Bom)-Ome HCl is a derivative of the amino acid histidine . The primary targets of this compound are likely to be proteins or enzymes that interact with histidine in the body.
Mode of Action
The mode of action of Boc-His(3-Bom)-Ome HCl is not explicitly stated in the available resources. As a histidine derivative, it may interact with its targets in a similar manner to histidine. This could involve binding to active sites on enzymes or forming part of the structure of proteins .
Biochemical Pathways
Given its nature as a histidine derivative, it may be involved in pathways where histidine plays a key role, such as protein synthesis and enzymatic reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Boc-His(3-Bom)-Ome HCl are not well-documented. As a derivative of histidine, its pharmacokinetic properties may be similar. Histidine is generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a histidine derivative, it may contribute to protein structure and function, and potentially influence enzymatic reactions .
Propriétés
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVJWDPSFJAGP-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-his(3-bom)-ome hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)








![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
